molecular formula C12H19BN2O2 B7955339 4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

Cat. No.: B7955339
M. Wt: 234.10 g/mol
InChI Key: YKTYKTUTXVZOGM-UHFFFAOYSA-N
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Description

4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is an organic compound that features a boronic ester group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine typically involves the reaction of 4-methyl-3-aminopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and is heated to facilitate the formation of the boronic ester group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification processes such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which 4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic species such as aryl or vinyl halides in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which are essential in the construction of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is unique due to its combination of a boronic ester group and an amine-substituted pyridine ring. This structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O2/c1-8-6-7-15-10(9(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTYKTUTXVZOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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